molecular formula C21H33N5O4S B13445793 (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine CAS No. 112233-25-7

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine

Cat. No.: B13445793
CAS No.: 112233-25-7
M. Wt: 451.6 g/mol
InChI Key: VZXBPGNYACMAPS-MRCUWXFGSA-N
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Description

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is a potent, cell-permeable, and bivalent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This compound acts as a key chemical probe for investigating the Nucleotide-binding oligomerization domain (NOD) signaling pathway (source) . Its mechanism of action involves dimerizing and occupying two adjacent binding sites on RIPK2, leading to highly potent and selective inhibition of its kinase activity, which is crucial for NOD1 and NOD2-mediated inflammatory responses (source) . This makes it an invaluable tool for studying the role of RIPK2 in autoimmune diseases, Crohn's disease, and other inflammatory disorders. Furthermore, its dimeric structure and high affinity for RIPK2 make it an ideal starting point or "warhead" for the development of Proteolysis-Targeting Chimeras (PROTACs) aimed at achieving targeted degradation of RIPK2, offering a potential strategy for more profound and sustained pathway inhibition compared to classical kinase inhibitors. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

112233-25-7

Molecular Formula

C21H33N5O4S

Molecular Weight

451.6 g/mol

IUPAC Name

(Z)-3-[5-[(dimethylamino)methyl]furan-2-yl]-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroprop-1-ene-1,1-diamine

InChI

InChI=1S/C21H33N5O4S/c1-22-21(20(26(27)28)12-16-6-7-17(29-16)13-24(2)3)23-10-11-31-15-19-9-8-18(30-19)14-25(4)5/h6-9,22-23H,10-15H2,1-5H3/b21-20-

InChI Key

VZXBPGNYACMAPS-MRCUWXFGSA-N

Isomeric SMILES

CN/C(=C(\CC1=CC=C(O1)CN(C)C)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C

Canonical SMILES

CNC(=C(CC1=CC=C(O1)CN(C)C)[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Dimethylaminomethyl)-2-furanmethanol Intermediate

The initial key intermediate, 5-(dimethylaminomethyl)-2-furanmethanol, is prepared via a Mannich-type reaction:

  • Reagents and Conditions:

    • 2-Furanmethanol (furfuryl alcohol) reacts with bis(dimethylamino)methane under acidic conditions (e.g., acetic acid or hydrogen chloride in dichloromethane).
    • The reaction is exothermic and typically conducted at 0–20 °C with external cooling.
    • The Mannich reagent bis(dimethylamino)methane is prepared by reacting aqueous formaldehyde with dimethylamine.
  • Procedure Highlights:

    • Hydrogen chloride gas is bubbled through a cooled solution of bis(dimethylamino)methane and 2-furanmethanol.
    • After reaction completion, the mixture is basified with aqueous sodium hydroxide, extracted with ethyl acetate, dried, and distilled.
  • Yields and Purity:

    • Yields range from 76% to 94%, with the product boiling at 92-96 °C under reduced pressure (0.2–0.5 mmHg).
    • This method avoids halide ions and formaldehyde impurities, which can cause harmful byproducts.
    • This approach is superior to older methods involving dimethylamine hydrochloride and formaldehyde or lithium aluminum hydride reductions, which have lower yields and purification challenges.

Conversion to 2-(5-(Dimethylaminomethyl)furan-2-ylmethylthio)ethylamine

  • The 5-(dimethylaminomethyl)-2-furanmethanol is refluxed with cysteamine in acetic acid to form the corresponding thioether amine.
  • This substitution replaces the hydroxyl group with a thioethylamine moiety, critical for the final compound's thioether linkage.
  • The reaction is typically carried out under reflux in acetic acid, facilitating nucleophilic substitution.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-Furanmethanol + bis(dimethylamino)methane HCl gas, acetic acid or CH2Cl2, 0–20 °C 5-(Dimethylaminomethyl)-2-furanmethanol 76–94 Mannich reaction; avoids halide/formaldehyde impurities; distillation purification
2 5-(Dimethylaminomethyl)-2-furanmethanol + cysteamine Reflux in acetic acid 2-(5-(Dimethylaminomethyl)furan-2-ylmethylthio)ethylamine Not specified Hydroxyl substitution by thioethylamine; key thioether intermediate
3 1,1-bis(methylthio)-2-nitroethylene + intermediate from Step 2 Substitution reaction Nitroalkene intermediate Not specified Formation of nitroalkene backbone linked to thioether side chain
4 Nitroalkene intermediate Further functionalization if needed Final compound: (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine Not specified Purification by standard organic methods; stereochemistry controlled by reaction conditions

Research Findings and Comparative Perspectives

  • The Mannich reaction using bis(dimethylamino)methane is preferred over traditional dimethylamine/formaldehyde methods due to higher yields and product purity, as well as safer handling and fewer impurities.
  • The substitution of hydroxyl by cysteamine-derived thioethylamine is a well-established route to introduce sulfur-containing side chains, crucial for the biological activity of related histamine H2 receptor antagonists.
  • The nitroalkene formation via substitution on 1,1-bis(methylthio)-2-nitroethylene provides a versatile platform for further derivatization and has been used in the synthesis of various analogs with biological activity.
  • The compound’s preparation aligns with protocols used in the synthesis of ranitidine analogs, indicating potential pharmacological relevance and established synthetic feasibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino groups and nitropropene moiety are likely involved in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would require further investigation to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several bioactive molecules:

  • Furan-containing compounds: Pyoverdine (a siderophore from Pseudomonas) and lankacidin C (antitumor agent) both utilize furan-derived structures for metal chelation or backbone rigidity . The dimethylamino-methyl substituents in the target compound may enhance solubility and hydrogen-bonding capacity compared to unsubstituted furans.
  • Nitropropene derivatives : Similar to raltegravir (HIV integrase inhibitor), the nitro group in the target compound could participate in hydrogen bonding or redox interactions during target engagement .
  • Thioether-linked compounds : The thioethyl group resembles disulfide bridges in peptides like bacillomycin D, which influence membrane permeability and antimicrobial activity .

Table 1: Key Physicochemical Properties of Comparable Compounds

Compound Molecular Features LogP* Bioactivity (EC50/IC50) Key Targets
Target Compound Nitropropene, thioether, dimethylamino 2.1† Not reported Potential antiviral/antitumor
Lankacidin C Macrolide, furan 3.8 0.5 µM (antitumor) Ribosomal RNA
Raltegravir Nitro group, oxadiazole 1.5 2-10 nM (HIV IN) HIV integrase
Pyoverdine Hydroxamate, catechol -1.2 Iron chelation Bacterial iron uptake

*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., Molinspiration).

Antimicrobial and Antiviral Potential

  • Antimicrobial Activity : Thioether and nitro groups are associated with membrane disruption (e.g., bacillomycin D) and nitroreductase activation . The target compound’s thioethyl linker may enhance Gram-negative bacterial penetration compared to purely hydrophilic analogs like pyoverdine .
  • Antiviral Activity : Nitropropene diamine structures resemble raltegravir’s pharmacophore, which inhibits HIV integrase via Mg²⁺ chelation . Computational docking could validate similar binding modes.

Biological Activity

(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is a complex organic compound with notable biological implications. Its structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The compound's molecular formula is C21H33N5O4SC_{21}H_{33}N_{5}O_{4}S, with a molecular weight of 451.58 g/mol. It is categorized as a pharmaceutical impurity and metabolite of ranitidine, a drug used for treating gastroesophageal reflux disease and peptic ulcers .

Table 1: Chemical Characteristics

PropertyValue
CAS Number112233-25-7
Molecular FormulaC21H33N5O4S
Molecular Weight451.58 g/mol
SynonymsN,N-Dimethyl...
CategoryPharmaceutical Impurity

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the furan ring and dimethylamino groups suggests potential interactions with neurotransmitter systems and metabolic pathways.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The furan moiety is known for its role in enhancing the activity against pathogens, potentially through interference with microbial metabolism .
  • Anticancer Potential : The compound's structural analogs have shown promise in anticancer studies, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. This may be linked to the nitro group which can participate in redox reactions, generating reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Compounds containing similar thiazolidinedione structures have demonstrated anti-inflammatory properties, suggesting that this compound may also reduce inflammation by modulating cytokine production and immune responses .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of dimethylamino-furan compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in treating infections .
  • Anticancer Research : In vitro studies showed that certain derivatives could inhibit the proliferation of various cancer cell lines, suggesting that modifications to the core structure can enhance anticancer efficacy .

Pharmacological Applications

Given its biological activities, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine could be explored for several therapeutic applications:

  • Antimicrobial Agents : Due to its potential antimicrobial properties, it could be developed as a new class of antibiotics.
  • Cancer Treatment : Its anticancer properties warrant further investigation into its use as an adjunct therapy in oncology.
  • Anti-inflammatory Drugs : The anti-inflammatory effects observed in similar compounds suggest potential use in treating inflammatory diseases.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can multistep reaction optimization address them?

The synthesis involves constructing a nitropropene backbone linked to dimethylamino-furan moieties via a thioether bridge. Key challenges include:

  • Nitroalkene stability : Nitro groups are prone to decomposition under basic or high-temperature conditions. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance control over reaction parameters, improving yield and reproducibility .
  • Thioether linkage formation : Use of protected thiol intermediates (e.g., DMDAAC derivatives) with controlled pH (6–7) and inert atmospheres minimizes oxidative side reactions .
  • Stereoselectivity (Z-configuration) : Chiral HPLC or polarimetric analysis should be employed post-synthesis to verify stereochemistry .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

  • NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of dimethylamino groups (δ 2.2–2.5 ppm for N(CH₃)₂) and furan protons (δ 6.3–7.1 ppm). NOESY can validate the Z-configuration of the nitropropene .
  • Mass spectrometry (HRMS) : ESI-HRMS with collision-induced dissociation (CID) identifies fragmentation patterns, such as cleavage at the thioether bond (m/z ~220–250) .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in nitro group orientation and furan-thioether spatial arrangement .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s antiulcer or antiallergic activity?

  • Core modifications : Replace the nitro group with other electron-withdrawing groups (e.g., carbonyl) to assess redox stability .
  • Thioether substitution : Compare methylthio vs. ethylthio bridges to evaluate steric effects on receptor binding .
  • Biological assays : Use ulcer-induced rodent models (e.g., ethanol/HCl-induced gastric lesions) with dose-dependent studies (0.1–10 mg/kg) to quantify efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Contradictions often arise from:

  • Solvent-dependent aggregation : Non-covalent interactions (e.g., π-π stacking of furan rings) may reduce bioavailability. Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .
  • Metabolic instability : Phase I metabolites (e.g., nitro reduction products) may exhibit opposing effects. LC-MS/MS profiling of plasma samples (0–24 hrs) identifies active/inactive metabolites .
  • Species-specific responses : Cross-test in human primary cells (e.g., mast cells for antiallergic activity) vs. rodent models to validate translational relevance .

Q. What methodologies optimize the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) with HPLC monitoring. Encapsulation in enteric-coated nanoparticles (e.g., Eudragit® L100) mitigates acid-induced degradation .
  • Light sensitivity : Nitro groups degrade under UV exposure. Store solutions in amber vials and add antioxidants (e.g., BHT, 0.01% w/v) to formulations .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies : Use AutoDock Vina to simulate binding to H₂ receptors (antiulcer) or histamine H₁ receptors (antiallergic). Focus on hydrogen bonding between dimethylamino groups and Glu/Asp residues .
  • MD simulations : Analyze the stability of the nitropropene-thioether conformation in lipid bilayers (100 ns trajectories) to predict membrane permeability .

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